molecular formula C8H14N4O2 B13322812 5-Amino-1-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-1-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13322812
M. Wt: 198.22 g/mol
InChI Key: JDQZORWARDEBEB-UHFFFAOYSA-N
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Description

5-Amino-1-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group, a dimethylaminoethyl side chain, and a tetrahydropyrimidine-2,4-dione core. Its structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(dimethylamino)ethylamine with a suitable precursor, such as a pyrimidine derivative, under conditions that promote the formation of the tetrahydropyrimidine ring. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for efficiency and cost-effectiveness, with considerations for the scalability of the reaction, purification methods, and waste management. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

5-Amino-1-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-1-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

5-Amino-1-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of functional groups and its tetrahydropyrimidine core. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

5-amino-1-[2-(dimethylamino)ethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C8H14N4O2/c1-11(2)3-4-12-5-6(9)7(13)10-8(12)14/h5H,3-4,9H2,1-2H3,(H,10,13,14)

InChI Key

JDQZORWARDEBEB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=C(C(=O)NC1=O)N

Origin of Product

United States

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